molecular formula C16H18N2O2 B1317801 N-(3-Aminophenyl)-2-(4-ethylphenoxy)acetamide CAS No. 953723-98-3

N-(3-Aminophenyl)-2-(4-ethylphenoxy)acetamide

Cat. No.: B1317801
CAS No.: 953723-98-3
M. Wt: 270.33 g/mol
InChI Key: LIOFQPKGZQQYNW-UHFFFAOYSA-N
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Description

Chemical Classification within Phenoxyacetamide Family

N-(3-Aminophenyl)-2-(4-ethylphenoxy)acetamide belongs to the extensive phenoxyacetamide family, a class of organic compounds characterized by the presence of both phenoxy and acetamide functional groups. The phenoxyacetamide structural framework consists of a phenyl ring connected through an oxygen atom to an acetamide moiety, creating a versatile chemical scaffold that has found numerous applications in synthetic organic chemistry. This particular compound features a distinctive substitution pattern with an aminophenyl group attached to the nitrogen of the acetamide functionality and an ethyl group substituted on the phenoxy ring system.

The general structure of phenoxyacetamides can be represented as R₁-O-CH₂-CO-NH-R₂, where R₁ and R₂ represent various substituted aromatic or aliphatic groups. In the case of this compound, R₁ corresponds to the 4-ethylphenyl group and R₂ represents the 3-aminophenyl substituent. This structural arrangement places the compound within a subclass of phenoxyacetamides that possess both electron-donating amino groups and electron-releasing ethyl substituents, contributing to its unique chemical and physical properties.

The molecular architecture of this compound can be analyzed through its International Union of Pure and Applied Chemistry name, which precisely describes its structure as this compound. The systematic nomenclature reveals the presence of an amino group at the meta position of one phenyl ring and an ethyl group at the para position of the phenoxy-linked aromatic system. This specific substitution pattern differentiates it from other closely related compounds such as N-(4-Aminophenyl)-2-(4-ethylphenoxy)acetamide, where the amino group occupies the para position instead.

Historical Context and Development

The development of phenoxyacetamide compounds traces back to the broader evolution of phenoxy-based chemical entities in the mid-20th century. The phenoxy herbicide class, which shares structural similarities with phenoxyacetamides, was first introduced in 1946 and gained widespread agricultural use by the 1950s. These early phenoxy compounds demonstrated the biological significance of the phenoxyacetic acid structural motif, establishing a foundation for subsequent research into related acetamide derivatives.

The historical progression from simple phenoxyacetic acids to more complex phenoxyacetamide structures reflects the ongoing quest to develop compounds with enhanced biological activity and improved selectivity profiles. The introduction of amino-substituted phenyl groups as amide partners represents a significant advancement in this chemical evolution, as amino groups provide additional sites for hydrogen bonding and potential biological interactions. The specific development of this compound appears to be part of systematic structure-activity relationship studies aimed at optimizing biological properties through strategic substitution patterns.

Research into aminoacetanilide derivatives, which share structural features with the target compound, has demonstrated their importance as synthetic intermediates in heterocyclic and aromatic synthesis. These derivatives have found applications in pharmaceutical and dye industries, providing historical precedent for the potential utility of amino-substituted phenoxyacetamides. The progression from simple acetanilides to more complex phenoxyacetamide structures represents an evolutionary step in medicinal chemistry, driven by the need for compounds with enhanced biological properties and reduced side effects.

Significance in Organic Chemistry Research

This compound holds particular significance in organic chemistry research due to its potential as a versatile synthetic intermediate and its role in structure-activity relationship studies. The compound's structural features make it an attractive candidate for various chemical transformations, particularly those involving the amino group, which can serve as a nucleophilic center for further functionalization reactions. The presence of both electron-donating amino groups and electron-releasing ethyl substituents creates a compound with interesting electronic properties that can influence its reactivity and biological activity.

The compound's significance extends to its potential applications in pharmaceutical research, where phenoxyacetamide derivatives have been investigated for various biological activities. Studies have demonstrated that phenoxyacetamide compounds can exhibit significant biological properties, including potential as monoamine oxidase inhibitors. The specific substitution pattern found in this compound may contribute to enhanced selectivity and potency compared to unsubstituted analogs, making it a valuable compound for medicinal chemistry investigations.

Furthermore, the compound serves as an important member of a series used in quantitative structure-activity relationship studies. Research has shown that molecular descriptors such as molecular weight, highest occupied molecular orbital energy, and polarizability are crucial factors in determining biological activity of phenoxyacetamide derivatives. The specific molecular weight of 270.33 grams per mole and the presence of the amino group make this compound particularly suitable for such studies, as it provides a balance between complexity and synthetic accessibility.

Property Value Reference
Molecular Formula C₁₆H₁₈N₂O₂
Molecular Weight 270.33 g/mol
Chemical Abstracts Service Number 953723-98-3
International Chemical Identifier Key LIOFQPKGZQQYNW-UHFFFAOYSA-N

Current Research Landscape and Objectives

The current research landscape surrounding this compound is characterized by its inclusion in systematic studies of phenoxyacetamide derivatives and their biological applications. Contemporary research objectives focus on understanding the structure-activity relationships that govern the biological properties of this compound class, with particular emphasis on optimizing molecular features for enhanced activity and selectivity. The compound serves as a key reference structure in comparative studies aimed at elucidating the effects of amino group positioning and ethyl substitution on biological activity.

Recent investigations have explored the potential of phenoxyacetamide derivatives in various therapeutic areas, including their development as novel anticancer agents and enzyme inhibitors. The structural features of this compound, particularly the presence of the amino group at the meta position, make it an important compound for understanding how substitution patterns influence biological activity. Current research objectives include the systematic evaluation of how modifications to the basic phenoxyacetamide scaffold affect pharmacological properties and the development of more potent and selective derivatives.

The compound also features prominently in studies investigating the synthesis and characterization of novel phenoxyacetamide derivatives. Research groups have focused on developing efficient synthetic methodologies for preparing this and related compounds, with emphasis on improving yields and reducing synthetic complexity. Current objectives include the exploration of novel synthetic routes that can provide access to diverse phenoxyacetamide libraries for biological screening and the development of structure-based design approaches for optimizing biological activity.

Properties

IUPAC Name

N-(3-aminophenyl)-2-(4-ethylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-2-12-6-8-15(9-7-12)20-11-16(19)18-14-5-3-4-13(17)10-14/h3-10H,2,11,17H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIOFQPKGZQQYNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Route

The typical synthetic approach can be summarized as follows:

  • Synthesis of 4-ethylphenoxyacetyl intermediate
    This involves the reaction of 4-ethylphenol with chloroacetic acid derivatives (e.g., chloroacetic chloride) under basic or phase-transfer catalysis conditions to form 2-(4-ethylphenoxy)acetyl chloride or its equivalent. The reaction is often carried out in solvents such as methylene chloride, ethyl acetate, or DMF at controlled temperatures (e.g., 25°C to reflux) with bases like cesium carbonate or potassium carbonate to facilitate ether formation.

  • Amide bond formation with 3-aminophenyl compound
    The 3-aminophenyl moiety is introduced by reacting the 2-(4-ethylphenoxy)acetyl intermediate with 3-aminophenyl derivatives. This step typically uses coupling agents or direct acylation methods in the presence of acid-binding agents such as triethylamine or sodium bicarbonate. The reaction is conducted under nitrogen atmosphere to prevent oxidation, at temperatures ranging from room temperature to 75°C.

  • Purification and isolation
    After completion, the reaction mixture is subjected to aqueous workup involving washes with saturated sodium bicarbonate and brine, drying over anhydrous sodium sulfate or magnesium sulfate, followed by recrystallization from solvents like ethyl acetate and toluene to obtain the pure product.

Detailed Reaction Conditions and Yields

A representative preparation method adapted from patent literature and research findings is outlined in the following table:

Step Reactants & Conditions Solvent Temperature Time Yield (%) Notes
1. Ether formation 4-ethylphenol + chloroacetic chloride + base (Cs2CO3/K2CO3) Methylene chloride / Ethyl acetate / DMF 25–110°C (reflux) 1–3 h 75–85 Phase transfer catalysis often used
2. Amide formation 2-(4-ethylphenoxy)acetyl chloride + 3-aminophenyl compound + triethylamine Methylene chloride / Ethyl acetate 25–75°C 3–6 h 80–90 Under nitrogen atmosphere
3. Workup & purification Washing with NaHCO3, brine; drying; recrystallization Ethyl acetate / Toluene Reflux for 4 h - - Recrystallization improves purity

Catalysts and Reagents

  • Bases: Cesium carbonate, potassium carbonate, triethylamine, sodium bicarbonate
  • Solvents: Methylene chloride, ethyl acetate, DMF, chloroform, toluene
  • Catalysts: Palladium on carbon (Pd/C) may be used in hydrogenation steps if reduction of intermediates is required
  • Atmosphere: Nitrogen protection is essential to avoid oxidation during sensitive steps

Example Synthesis from Patent CN109824537A

  • Under ice bath conditions, 0.1 mol of substrate (e.g., bromo-substituted phenol derivative) is reacted with 0.15 mol chloroacetic chloride in 0.5 L methylene chloride with AlCl3 catalyst.
  • After reaction completion (monitored by thin-layer chromatography), the mixture is washed with ice water, saturated NaHCO3, and brine, then dried over anhydrous sodium sulfate.
  • The intermediate is then subjected to catalytic hydrogenation using Pd/C in alcohol solvent with triethylamine at 50–75°C for 3–6 hours to reduce acetyl groups to amino groups.
  • Final recrystallization from ethyl acetate and toluene yields the target this compound with yields around 85%.

Analytical Data and Research Findings

Characterization Techniques

Research Observations

  • The use of phase transfer catalysts and controlled temperature conditions significantly improves yield and purity.
  • Hydrogenation with Pd/C is effective for converting acetyl groups to amino groups without affecting the ether linkage.
  • Recrystallization from mixed solvents (ethyl acetate/toluene) enhances product crystallinity and purity.
  • The molar ratios of reactants and catalysts are critical; for example, a 1:1.4–1.6 molar ratio of AlCl3 to substrate optimizes the ether formation step.

Summary Table of Preparation Parameters

Parameter Optimal Range/Value Impact on Synthesis
Molar ratio (substrate:chloroacetic chloride) 1:1.4–1.6 Ensures complete ether formation
Base type Cs2CO3, K2CO3, triethylamine Facilitates nucleophilic substitution and amide bond formation
Solvent Methylene chloride, ethyl acetate, DMF Influences solubility and reaction rate
Temperature 25–110°C (step-dependent) Controls reaction kinetics and selectivity
Catalyst (Pd/C) loading 5–20% weight ratio Efficient hydrogenation of acetyl to amino group
Reaction atmosphere Nitrogen Prevents oxidation of sensitive intermediates
Purification Recrystallization from ethyl acetate/toluene Enhances purity and yield

Biological Activity

N-(3-Aminophenyl)-2-(4-ethylphenoxy)acetamide is a synthetic compound belonging to the acetamide class, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N2O2, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The compound features an amine group and an ethylphenoxy moiety, which contribute to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways:

  • Molecular Targets : The compound may interact with various enzymes and receptors, modulating their activity. This interaction can lead to alterations in cellular processes such as proliferation, apoptosis, and inflammation.
  • Signaling Pathways : It is hypothesized that the compound can modulate key signaling pathways involved in cancer progression and other diseases. This modulation may result in therapeutic effects against resistant forms of cancer .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis and autophagy in cancer cell lines. For instance, a related compound demonstrated high potency against sensitive and resistant cancer cell lines in models such as melanoma and chronic myeloid leukemia (CML) .

Research Findings and Case Studies

A review of existing literature reveals several key findings regarding the biological activity of this compound:

  • In Vitro Studies : Various in vitro studies have demonstrated the cytotoxic effects of this compound on cancer cell lines. For example, one study reported significant growth inhibition in melanoma cells treated with related acetamide derivatives .
  • Structure-Activity Relationship (SAR) : The structure-activity relationship studies indicate that modifications in the chemical structure can enhance the biological activity of acetamides. Compounds with specific substituents have shown improved potency against cancer cells .
  • Pharmacokinetic Properties : The pharmacokinetic profile of related compounds suggests favorable absorption and distribution characteristics, which are critical for their therapeutic applications .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameStructure FeaturesUnique Properties
N-(4-Fluoro-3-nitrophenyl)acetamideFluorine and nitro substituentsEnhanced antibacterial activity against resistant strains
N-(3-Aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamideChloro substituentPotential anticancer properties
N-(2-Hydroxyphenyl)acetamideHydroxy group on phenyl ringExhibits antifungal properties when modified

This table highlights the unique features of this compound compared to other acetamides, particularly its specific combination of functional groups that may confer distinct biological activities.

Scientific Research Applications

Medicinal Chemistry Applications

N-(3-Aminophenyl)-2-(4-ethylphenoxy)acetamide has shown potential as a lead compound in drug development due to its structural properties that may target various biological pathways.

Antimicrobial Activity

Research indicates that acetamides, including this compound, possess antimicrobial properties. Similar compounds have been evaluated for their effectiveness against resistant bacterial strains, suggesting that this compound could be further investigated for its antibacterial activity against pathogens like Klebsiella pneumoniae .

Anti-inflammatory Properties

The compound's structural features may allow it to modulate inflammatory responses. Its application in developing anti-inflammatory agents could be significant, especially in treating chronic inflammatory diseases .

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic synthesis techniques. A common synthetic route includes:

  • Formation of the Aminophenyl Intermediate : Reacting 3-aminophenol with suitable acylating agents.
  • Coupling with Ethylphenoxy Group : Utilizing coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the aminophenyl and ethylphenoxy components.

This method highlights the versatility of synthetic pathways available for creating this compound and its derivatives .

Case Studies

Several studies have demonstrated the biological effects of related compounds:

  • A study on similar acetamides indicated their potential as antibacterial agents against resistant strains, emphasizing the need for further exploration of this compound in this context .
  • Another investigation highlighted how modifications to acetamides can enhance their efficacy and reduce toxicity, suggesting that structural optimization of this compound could yield improved therapeutic candidates .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The biological and chemical properties of N-(3-Aminophenyl)-2-(4-ethylphenoxy)acetamide can be contextualized through comparisons with structurally related acetamides. Key variations in substituents significantly influence solubility, bioavailability, and target interactions.

Structural Analogues and Substituent Effects

Table 1: Structural and Functional Comparisons
Compound Name Key Substituents Biological Activity Reference
This compound 3-aminophenyl, 4-ethylphenoxy Anticancer (predicted)
N-(3-chlorophenyl)-2-(4-ethylphenoxy)acetamide 3-chlorophenyl, 4-ethylphenoxy Antimicrobial, Anticancer
N-(3-Aminophenyl)-2-(4-isopropylphenoxy)acetamide 3-aminophenyl, 4-isopropylphenoxy Enzyme inhibition (e.g., AChE)
N-(3-Aminophenyl)-2-(3,4-dimethylphenoxy)acetamide 3-aminophenyl, 3,4-dimethylphenoxy Anti-inflammatory, Anticancer
2-(4-chlorophenoxy)-N-(3-nitrophenyl)acetamide 3-nitrophenyl, 4-chlorophenoxy Anticancer
Key Observations :

Electron-Withdrawing vs. In contrast, the 3-amino group in this compound offers hydrogen-bonding capability, which may improve receptor binding .

Alkyl vs. Aryl Substituents: 4-Ethylphenoxy (moderate lipophilicity) vs. 4-isopropylphenoxy (higher lipophilicity): The bulkier isopropyl group in N-(3-Aminophenyl)-2-(4-isopropylphenoxy)acetamide may reduce solubility but enhance membrane penetration . 3,4-Dimethylphenoxy in N-(3-Aminophenyl)-2-(3,4-dimethylphenoxy)acetamide introduces steric hindrance, possibly limiting off-target interactions .

Halogen Effects: The 3-chloro substituent in N-(3-chlorophenyl)-2-(4-ethylphenoxy)acetamide increases electrophilicity and antimicrobial potency compared to the amino analog .

Mechanistic Insights :
  • Anticancer Activity: Ethyl and isopropyl phenoxy derivatives (e.g., this compound) may intercalate DNA or inhibit tyrosine kinases, similar to other acetamides .

Pharmacokinetic Considerations

  • Lipophilicity: Ethyl and isopropyl phenoxy substituents increase logP values, favoring blood-brain barrier penetration but risking hepatotoxicity .
  • Metabolic Stability: The 3-amino group may undergo acetylation or oxidation, whereas chloro substituents resist metabolism, prolonging half-life .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-Aminophenyl)-2-(4-ethylphenoxy)acetamide?

  • Methodological Answer : The synthesis typically involves a multi-step approach. One route starts with the condensation of ethyl 2-(4-ethylphenoxy)acetate with 1,3-diaminobenzene under coupling conditions. For example, using TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) as a coupling agent in dry dichloromethane (DCM) with lutidine as a base at room temperature . Another method employs activated intermediates like ((4-methylbenzenesulfonyl)amino)acetyl chloride for amide bond formation . Optimization of solvent (e.g., DCM) and reaction time (2–24 hours) is critical for yield improvement.

Q. How is the molecular structure of this compound validated?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • NMR (¹H and ¹³C) to verify aromatic protons, acetamide carbonyl, and ethyl/phenoxy substituents.
  • Mass spectrometry (MS) for molecular ion peak alignment with the theoretical mass (e.g., molecular weight ~283–300 g/mol based on analogs) .
  • X-ray crystallography (if crystalline) to resolve stereoelectronic effects and hydrogen-bonding patterns in the solid state .

Q. What in vitro models are used to screen its biological activity?

  • Methodological Answer : Antiproliferative activity is commonly assessed via the MTT assay using human cancer cell lines (e.g., HCT-116, MCF-7, PC-3). IC₅₀ values are calculated after 48–72 hours of exposure, with dose-response curves generated at concentrations ranging from 1 nM to 100 µM . Positive controls (e.g., doxorubicin) and solvent controls (DMSO) are included to validate results.

Advanced Research Questions

Q. How can synthetic yield be optimized in multi-step reactions?

  • Methodological Answer : Key strategies include:

  • Temperature control : Maintaining 0–5°C during acyl chloride formation to minimize side reactions .
  • Coupling agent selection : TBTU or HATU for efficient amide bond formation, with yields improving by 15–20% compared to EDC/HOBt .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Q. What structure-activity relationship (SAR) insights exist for modifying this scaffold?

  • Methodological Answer : SAR studies on analogs reveal:

  • Phenoxy substituents : Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance cytotoxicity by improving membrane permeability .
  • Acetamide side chain : N-methylation reduces metabolic degradation, increasing plasma half-life in murine models .
  • Amino group position : Meta-substitution (3-aminophenyl) improves binding to kinase targets (e.g., EGFR) compared to para-substitution .

Q. How are contradictions in biological activity data resolved?

  • Methodological Answer : Discrepancies (e.g., variable IC₅₀ across cell lines) are addressed by:

  • Standardized protocols : Uniform seeding density, passage number, and serum conditions .
  • Mechanistic studies : Flow cytometry (apoptosis via Annexin V/PI) and Western blotting (autophagy markers like LC3-II) to confirm dual cell death pathways .
  • Dose recalibration : Adjusting concentrations based on cell doubling time and solvent tolerance .

Q. What in vivo models evaluate pharmacokinetics and efficacy?

  • Methodological Answer :

  • Xenograft models : Immunodeficient mice implanted with A375 melanoma cells. Compound 6b (lead analog) reduced tumor volume by 60% at 50 mg/kg (oral, daily for 21 days) .
  • PK parameters : Plasma half-life (t₁/₂ = 4.2 hours), Cₘₐₓ = 12 µM, and AUC = 48 µM·h in mice, assessed via LC-MS/MS .

Q. Which analytical methods resolve purity and stability challenges?

  • Methodological Answer :

  • HPLC : C18 column, acetonitrile/water (60:40), UV detection at 254 nm. Purity >98% is achievable with retention time consistency (±0.1 min) .
  • Stability studies : Accelerated degradation tests (40°C/75% RH for 6 months) show <5% decomposition, confirming shelf-life suitability .

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